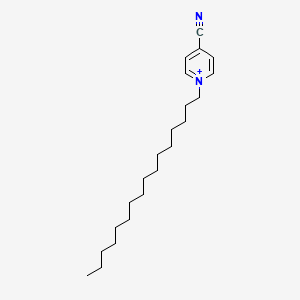
Methyl 4-methoxy-3-nitrobenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-methoxy-3-nitrobenzene-1-sulfonate: is an organic compound that belongs to the class of aromatic sulfonates It is characterized by the presence of a methoxy group, a nitro group, and a sulfonate ester group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-methoxy-3-nitrobenzene-1-sulfonate typically involves the nitration of methyl 4-methoxybenzenesulfonate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the aromatic ring. The reaction is usually conducted at low temperatures to control the rate of nitration and minimize side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters, such as temperature and concentration of reagents, is crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-methoxy-3-nitrobenzene-1-sulfonate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position relative to the nitro group.
Nucleophilic Substitution: The sulfonate ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine) and catalysts such as iron(III) bromide (FeBr3).
Nucleophilic Substitution: Reagents such as ammonia, primary amines, and secondary amines are commonly used under mild conditions.
Major Products:
Electrophilic Aromatic Substitution: Products include halogenated derivatives of this compound.
Nucleophilic Substitution: Products include sulfonamide derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-methoxy-3-nitrobenzene-1-sulfonate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl 4-methoxy-3-nitrobenzene-1-sulfonate involves its interaction with nucleophiles and electrophiles. The nitro group, being an electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution, while the sulfonate ester group can undergo nucleophilic attack. These interactions lead to the formation of various derivatives with different chemical properties .
Comparación Con Compuestos Similares
Methyl 4-nitrobenzenesulfonate: Similar in structure but lacks the methoxy group.
4-Methoxy-3-nitrobenzene-1-sulfonamide: Similar but contains a sulfonamide group instead of a sulfonate ester.
4-Methoxy-2-methyl-1-nitrobenzene: Similar but contains a methyl group instead of a sulfonate ester.
Uniqueness: The presence of both a methoxy group and a nitro group on the benzene ring influences its reactivity in electrophilic and nucleophilic substitution reactions .
Propiedades
Número CAS |
73822-67-0 |
|---|---|
Fórmula molecular |
C8H9NO6S |
Peso molecular |
247.23 g/mol |
Nombre IUPAC |
methyl 4-methoxy-3-nitrobenzenesulfonate |
InChI |
InChI=1S/C8H9NO6S/c1-14-8-4-3-6(16(12,13)15-2)5-7(8)9(10)11/h3-5H,1-2H3 |
Clave InChI |
QNCIVBWPCQELBH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)S(=O)(=O)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo-](/img/structure/B14464495.png)

![8-Hydroxy-3-[(5-hydroxy-4,8-disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,5-disulfonic acid](/img/structure/B14464506.png)
![4-[2-[benzyl(2-phenylethyl)amino]ethyl]benzene-1,2-diol;oxalic acid](/img/structure/B14464520.png)




![2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline](/img/structure/B14464556.png)



